N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a trifluoromethyl group, and a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene derivatives and halogenated pyridines
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput reactors and optimized reaction conditions to ensure efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with different substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound's unique properties make it valuable in the creation of advanced materials and chemical products.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the chlorophenyl group contributes to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorophenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylamide
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
Uniqueness: N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide stands out due to its unique structural features, particularly the presence of the thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-9-1-3-10(4-2-9)21-14(22)13-6-11-12(23-13)5-8(7-20-11)15(17,18)19/h1-7H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSVFZFDBTZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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